molecular formula C23H34O6 B101238 Dihydrodigacetigenin CAS No. 18014-35-2

Dihydrodigacetigenin

Cat. No. B101238
CAS RN: 18014-35-2
M. Wt: 406.5 g/mol
InChI Key: BQGTUINHIQJRQF-FYBQJZDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrodigacetigenin (DHDA) is a naturally occurring compound found in the roots of the plant Stemonaceae. It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of Dihydrodigacetigenin is not fully understood, but it is thought to act on various signaling pathways involved in cancer cell growth and inflammation. Dihydrodigacetigenin has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including PI3K and AKT. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammation.

Biochemical And Physiological Effects

Dihydrodigacetigenin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. Dihydrodigacetigenin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Dihydrodigacetigenin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain and purify. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using Dihydrodigacetigenin in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Also, Dihydrodigacetigenin has poor solubility in water, which limits its use in in vitro experiments.

Future Directions

There are several future directions for research on Dihydrodigacetigenin. One area of research could be to investigate the mechanism of action of Dihydrodigacetigenin in more detail. This could involve using various techniques such as proteomics and genomics to identify the molecular targets of Dihydrodigacetigenin. Another area of research could be to investigate the potential of Dihydrodigacetigenin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing new synthetic methods for Dihydrodigacetigenin to improve its solubility and selectivity towards cancer cells.
Conclusion
In conclusion, Dihydrodigacetigenin is a naturally occurring compound with promising potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been extensively studied in scientific research studies. However, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its effectiveness.

Synthesis Methods

Dihydrodigacetigenin can be synthesized from the extract of the roots of the plant Stemonaceae. The extract is purified using various chromatography techniques, and the Dihydrodigacetigenin is isolated using column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

Dihydrodigacetigenin has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. Dihydrodigacetigenin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation.

properties

CAS RN

18014-35-2

Product Name

Dihydrodigacetigenin

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,12R,13S,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-15-oxo-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C23H34O6/c1-12(24)17-10-19(27)23(28)16-6-5-14-9-15(26)7-8-21(14,3)18(16)11-20(22(17,23)4)29-13(2)25/h14-18,20,26,28H,5-11H2,1-4H3/t14-,15-,16+,17+,18-,20+,21-,22-,23+/m0/s1

InChI Key

BQGTUINHIQJRQF-FYBQJZDWSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O

SMILES

CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O

Origin of Product

United States

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